Levoglucosenone

Übersicht

Beschreibung

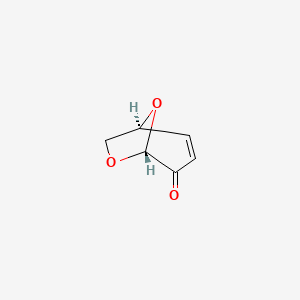

Levoglucosenone is an organic compound with the formula C₆H₆O₃. It is a pale yellow liquid and an unsaturated bicyclic ketone-diether formed from levoglucosan by the loss of two molecules of water. This compound is of significant interest due to its potential as a biofuel and biofeedstock .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Levoglucosenone is primarily obtained via the pyrolysis of carbohydrates, particularly cellulose. The process involves heating cellulose above 170°C with sulfuric acid and various additives . The use of polar, aprotic solvents such as tetrahydrofuran (THF), γ-valerolactone, and sulfolane has been found to improve pyrolytic yields by causing swelling of the cellulose and inhibiting repolymerization back to levoglucosan .

Industrial Production Methods: Industrial production of this compound involves the fast pyrolysis of acid-impregnated cellulose. The impregnation of acid reduces the activation energy and lowers the reaction temperature, significantly increasing the yield of this compound . Additionally, microwave irradiation of microcrystalline cellulose can also be used to produce this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Levoglucosenon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Allyloxidation mit Mangandioxid (MnO₂).

Reduktion: Katalytische Hydrierung zur Herstellung von Dihydrolevoglucosenon (Cyren).

Substitution: Reaktionen mit Diazoverbindungen zur Bildung von Pyrazolinen.

Cycloaddition: Diels-Alder-Reaktionen mit Dienen.

Häufige Reagenzien und Bedingungen:

Oxidation: MnO₂ als Oxidationsmittel.

Substitution: Methylester der Diazomethansäure für Reaktionen mit Diazoverbindungen.

Cycloaddition: Ethylvinylether und 2,3-Dimethylbutadien für Diels-Alder-Reaktionen.

Hauptprodukte:

Oxidation: Allylierte Alkohole.

Reduktion: Dihydrolevoglucosenon (Cyren).

Substitution: Pyrazoline.

Cycloaddition: Bicyclische Enone und Vinylether.

Wissenschaftliche Forschungsanwendungen

Bio-Based Platform for Drug Discovery

Levoglucosenone serves as an excellent starting material for synthesizing biologically active compounds. Its unique structural features allow for the creation of various derivatives with potential therapeutic applications.

- Anticancer Compounds : LGO has been utilized to synthesize derivatives that exhibit anti-cancer properties. For instance, researchers demonstrated that specific LGO derivatives showed anti-proliferative activity against MDA-MB-231 breast cancer cells and other cancer cell lines. The chirality at C1 and C5 positions enhances stereochemical control in these reactions, facilitating the development of enantiopure compounds that are often more effective in biological systems .

- Antimicrobial Activity : Several studies have reported that LGO-derived compounds possess antimicrobial properties. These compounds can inhibit various pathogens, making them valuable in developing new antibiotics .

- Anti-inflammatory Agents : The synthesis of anti-inflammatory agents from LGO is another promising application. The ability to modify the core structure of LGO allows for the exploration of new compounds that can mitigate inflammatory responses .

Organic Synthesis

LGO is a valuable building block in organic synthesis due to its reactivity and functional group diversity.

- Synthesis of Complex Molecules : LGO can be transformed into various complex structures, including butenolides, dihydropyrans, and cyclopropanes. These transformations often involve well-established chemical processes such as dipolar cycloaddition and Michael addition reactions .

- Cascade Reactions : Recent research has focused on using LGO in continuous-flow processes for cascade reactions. For example, LGO can be hydrogenated to produce Cyrene™, which is then subjected to Baeyer-Villiger oxidation to yield bioactive lactones . This method enhances efficiency and reduces waste in chemical synthesis.

Materials Science

The applications of LGO extend beyond pharmaceuticals into materials science.

- Solvent Properties : LGO has been identified as a high-performance solvent for sustainable processing applications, particularly in graphene production. Its ability to dissolve various materials makes it a candidate for developing advanced materials with unique properties .

- Biomass Conversion : As a product derived from biomass, LGO plays a crucial role in the biorefinery context. Its production from waste biomass not only contributes to sustainability but also provides a valuable feedstock for synthesizing other chemicals .

Case Study 1: Anticancer Derivatives

A study conducted by Delbart et al. (2022) demonstrated the synthesis of several LGO derivatives that exhibited significant anticancer activity against lung and colon cancer cell lines. The research highlighted the effectiveness of specific modifications to enhance biological activity, showcasing LGO's potential as a platform for drug development .

Case Study 2: Continuous-Flow Synthesis

In another investigation, researchers optimized the hydrogenation of LGO under continuous-flow conditions to produce Cyrene™ efficiently. This process not only simplified the synthesis but also improved yields compared to traditional batch methods, illustrating the advantages of using LGO in modern synthetic chemistry .

Wirkmechanismus

Levoglucosenone exerts its effects through various molecular pathways. The primary mechanism involves the catalytic dehydration of levoglucosan to this compound, facilitated by the presence of polar, aprotic solvents and acid catalysts . The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile platform molecule .

Vergleich Mit ähnlichen Verbindungen

Levoglucosan: An anhydrous sugar formed during the pyrolysis of cellulose.

Dihydrolevoglucosenone (Cyrene): A biomass-derived solvent produced by the hydrogenation of this compound.

5-Hydroxymethylfurfural (HMF): A compound formed from the dehydration of sugars and used as a platform chemical.

Uniqueness of this compound: this compound stands out due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions, including oxidation, reduction, substitution, and cycloaddition, makes it a valuable compound in various fields of research and industry .

Biologische Aktivität

Levoglucosenone (LGO) is a chiral compound derived from the pyrolysis of cellulose-rich biomass, such as wood chips and agricultural residues. It has gained significant attention in recent years as a versatile building block for the synthesis of biologically active compounds. This article delves into the biological activities of LGO, highlighting its potential in drug discovery, particularly in anticancer and antimicrobial applications.

LGO is characterized by its bicyclic structure and the presence of reactive functional groups that allow for various chemical transformations. The chirality at positions C1 and C5 enhances its utility in stereoselective synthesis compared to other biomass-derived compounds like furfural. The compound can be synthesized through catalytic fast pyrolysis, yielding up to 38% LGO from cellulose using acidic catalysts such as p-toluenesulfonic acid .

Anticancer Properties

Numerous studies have explored the anticancer potential of LGO and its derivatives. Notably, research has demonstrated that certain LGO derivatives exhibit significant anti-proliferative effects against various cancer cell lines, including lung (A549) and colon (HCT116) cancer cells. For instance, one study reported that derivatives synthesized via aza-Michael addition reactions showed promising activity against MDA-MB-231 breast cancer cells, particularly those with mutant p53 .

Table 1: Anticancer Activity of LGO Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| LGO Derivative A | MDA-MB-231 | 15 | Inhibition of mutant p53 activity |

| LGO Derivative B | A549 | 20 | Induction of apoptosis |

| LGO Derivative C | HCT116 | 12 | Cell cycle arrest |

Antimicrobial Activity

LGO has also been investigated for its antimicrobial properties. Some derivatives have shown strong inhibitory effects against various bacterial strains. For example, one derivative demonstrated selective inhibition against hCA IX, an enzyme associated with tumor growth, with a K_i value of 35.9 nM . This suggests that LGO derivatives could serve as lead compounds for developing new antimicrobial agents.

Case Studies

- Synthesis and Evaluation of Anticancer Agents : A series of LGO derivatives were synthesized and evaluated for their activity against cancer cell lines. The results indicated that modifications to the core structure significantly influenced biological activity, showcasing the importance of structure-activity relationships in drug design .

- Antimicrobial Screening : In another study, various LGO derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Some compounds exhibited potent activity, suggesting their potential use in treating bacterial infections .

Future Directions

The versatility of this compound as a synthetic intermediate opens avenues for further research into its biological applications. Future studies should focus on:

- Mechanistic Studies : Understanding the mechanisms by which LGO derivatives exert their biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of promising LGO derivatives.

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs associated with producing LGO and its derivatives.

Eigenschaften

IUPAC Name |

(1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITOXZPZGPXYHY-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(=O)C(O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=CC(=O)[C@H](O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37112-31-5 | |

| Record name | Levoglucosenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37112-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Anhydro-3,4-dideoxyhex-3-enopyran-2-ulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037112315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOGLUCOSENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7N23SN1LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of levoglucosenone?

A1: this compound has the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and X-ray crystallography to elucidate the structures of this compound derivatives and confirm stereochemical assignments. [, , ]

Q3: Is this compound stable in aqueous solutions?

A3: this compound exhibits degradation in aqueous solutions, with the degradation rate being influenced by factors such as solvent, pH, and temperature. It's crucial to analyze both this compound standard solutions and samples promptly after preparation. A primary degradation product identified is furfural. []

Q4: How is this compound produced from cellulose?

A4: this compound can be produced through the catalytic fast pyrolysis of cellulose. Various catalysts have been investigated, including sulfated titania [] and phosphoric acid. [, , ] The yield of this compound is influenced by factors such as pyrolysis temperature, catalyst type, and cellulose-to-catalyst ratio.

Q5: Can ionic liquids be used to improve the yield of this compound during cellulose pyrolysis?

A5: Yes, specific ionic liquids, particularly those with sulfonate anions, have demonstrated significant catalytic activity in cellulose pyrolysis, leading to enhanced yields of this compound and allowing for the recovery and reuse of the ionic liquid. [, ]

Q6: Are there alternative methods for producing this compound from cellulose besides pyrolysis?

A6: Yes, plasma electrolysis has emerged as a promising low-energy method for producing this compound from cellulose in polar aprotic solvents. This method, employing high-voltage alternating current, enables complete cellulose liquefaction without external heating, leading to high this compound yields with reduced energy consumption compared to conventional methods. [, ]

Q7: What are some notable applications of this compound in organic synthesis?

A7: this compound serves as a valuable chiral starting material for synthesizing various compounds, including: * Carbohydrate-based molecules: It has been employed in the synthesis of unnatural (1→6)-polysaccharides, showcasing potential in materials science. [] * Bio-based solvents: Derivatives like Cyrene and its ketal variants (dioxolane Cygnet, dioxane Cygnet, and dioxepane Cygnet) have been synthesized and explored as green alternatives for polyester synthesis and processing. [] * Chiral auxiliaries: A new family of chiral auxiliaries derived from this compound has shown promise in facilitating diastereoselective Diels-Alder reactions, enabling the synthesis of complex molecules. [] * Thiosemicarbazones: this compound-derived thiosemicarbazones have demonstrated promising antimycobacterial activity, highlighting their potential as leads for developing novel antituberculosis agents. []

Q8: Can this compound be used to synthesize other important building blocks?

A8: Absolutely! this compound can be transformed into isothis compound, its regioisomer, which also holds potential as a chiral building block. [] This conversion can be achieved using Wharton rearrangement chemistry or through lipase-mediated kinetic resolution. [, ]

Q9: How does the structure of this compound contribute to its synthetic utility?

A9: this compound's rigid bicyclic framework, with its differentiated enone faces due to the 1,6-anhydro bridge, enables high levels of regio- and stereocontrol in various reactions, including Diels-Alder reactions [, ], 1,3-dipolar cycloadditions [], and Michael additions. [, , ]

Q10: What types of reactions can be performed with this compound?

A10: this compound is highly versatile, readily undergoing a range of reactions including: * Michael additions: Both base-catalyzed and electrochemically promoted Michael additions have been successfully applied to this compound, allowing the introduction of various functionalities. [, ] * Diels-Alder reactions: this compound acts as a potent dienophile in Diels-Alder reactions, offering a route to complex polycyclic structures. [, ] * Aziridination: Stereoselective aziridination of this compound is achievable, leading to the formation of unique 6,8-dioxabicyclo[3.2.1]oct-3-enes, valuable as sp3-rich chiral scaffolds in drug discovery. [] * Ring-opening reactions: The anhydro bridge in this compound can undergo ring-opening, providing opportunities for further structural elaboration. []

Q11: Has this compound been investigated for any biological activity?

A11: Yes, research has explored the biological activity of this compound derivatives. For instance, medium and large lactones synthesized from this compound have undergone in vitro antifungal, antimicrobial, and antitumor activity screening. [] Some derivatives have displayed moderate fungistatic activity against plant pathogens and weak cytotoxic properties against cancer cell lines. []

Q12: Are there any environmental considerations related to this compound?

A12: While this compound itself is considered a valuable renewable building block, its production from biomass, particularly the pyrolysis of treated wood, requires careful consideration regarding the potential release of harmful byproducts. For example, pyrolysis of chromated copper arsenate (CCA)-treated wood, while a potential source of this compound, necessitates careful management due to the presence of toxic metals. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.